3-(Furan-2-YL)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(furan-2-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASUAULFLRGREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688527 | |
| Record name | 3-(Furan-2-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-22-3 | |
| Record name | 3-(Furan-2-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pathway Selection: Nitration vs. Furan Incorporation
Synthesis of 3-(Furan-2-YL)Benzoic Acid Derivatives
Suzuki-Miyaura Cross-Coupling
A robust method for introducing the furan-2-yl group involves palladium-catalyzed cross-coupling between a halogenated benzoic acid derivative and furan-2-ylboronic acid. For example, 3-bromobenzoic acid methyl ester undergoes Suzuki coupling with furan-2-ylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield methyl 3-(furan-2-yl)benzoate. Hydrolysis of the ester with aqueous NaOH regenerates the carboxylic acid.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80–90°C, 12–24 h
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Yield: 70–85% (ester), >90% (hydrolysis)
Regioselective Nitration Strategies
Classical Nitration with Mixed Acid
Nitration of methyl 3-(furan-2-yl)benzoate using concentrated HNO₃ and H₂SO₄ at 0–5°C selectively introduces the nitro group at position 5, guided by the ester’s meta-directing effect. Subsequent hydrolysis with HCl yields the target compound.
Optimized Protocol:
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Nitrating Agent: HNO₃ (90%)/H₂SO₄ (98%), 1:3 v/v
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Temperature: 0–5°C, 2–4 h
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Yield: 65–75% (nitro ester), 85–90% (hydrolysis)
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Purity: ≥95% (HPLC)
Anhydrous Nitration with Trifluoroacetic Anhydride (TFAA)
To preserve the furan ring’s integrity, a milder nitration system employing HNO₃/TFAA (1:2 v/v) at −10°C achieves comparable regioselectivity. This method minimizes ring-opening side reactions and is particularly effective for electron-rich substrates.
Key Data:
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Reaction Time: 6–8 h
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Yield: 70–80%
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Isomer Content: <2% (3-nitro byproduct)
Direct Nitration of 3-(Furan-2-YL)Benzoic Acid
Challenges and Solutions
Direct nitration of 3-(furan-2-yl)benzoic acid requires balancing the carboxylic acid’s deactivating effect with the furan’s reactivity. Employing oleum (20% SO₃ in H₂SO₄) as a dehydrating agent enhances nitration efficiency by binding reaction water, suppressing side reactions.
Representative Procedure:
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Dissolve 3-(furan-2-yl)benzoic acid (1 equiv) in oleum (5 mL/g).
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Add HNO₃ (1.1 equiv) dropwise at −5°C.
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Stir for 4 h, quench into ice-water (10 mL/g), and filter.
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Wash precipitate with cold H₂O (3 × 5 mL/g).
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Yield: 60–68%
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Purity: 93–97%
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki + Nitration | High regioselectivity, scalable | Requires ester protection/deprotection | 70–85 | 95–98 |
| Friedel-Crafts + Nitration | Single-pot feasibility | Limited substrate scope | 50–60 | 85–90 |
| Direct Nitration (Oleum) | No protection needed | Harsh conditions, furan degradation | 60–68 | 93–97 |
| HNO₃/TFAA | Mild conditions, preserves furan | Lower yields, costlier reagents | 70–80 | 90–95 |
Mechanistic Insights into Regioselectivity
The carboxylic acid group’s meta-directing dominance over the furan’s ortho/para-directing effects ensures nitration at position 5. DFT calculations on protonated intermediates reveal that the nitro group’s incorporation is favored at the position of highest electron density orthogonal to the carboxylic acid’s resonance effects.
Scalability and Industrial Relevance
Large-scale production favors the Suzuki-nitration pathway due to its reproducibility and tolerance for diverse substrates. Recent advances in continuous-flow nitration systems have reduced reaction times and improved safety profiles, enabling kilogram-scale synthesis with >90% purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 3-(Furan-2-YL)-5-aminobenzoic acid.
Substitution: Various substituted furan derivatives.
Esterification: 3-(Furan-2-YL)-5-nitrobenzoate esters.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-(Furan-2-YL)-5-nitrobenzoic acid demonstrate significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various pathogens, showing effective inhibition comparable to standard antibiotics .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Studies indicate that certain analogs exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC_{50} values suggesting potent activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
3-(Furan-2-YL)-5-nitrobenzoic acid has been investigated as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For example, its derivatives have shown promise in inhibiting enzymes like VEGFR-2, which is crucial in angiogenesis .
Material Science
Synthesis of Nanomaterials
This compound is utilized in the synthesis of metal nanoparticles (MNPs), which are important for various applications including catalysis and drug delivery systems. The incorporation of 3-(Furan-2-YL)-5-nitrobenzoic acid into nanostructures enhances their stability and functional properties .
Polymer Chemistry
In polymer science, 3-(Furan-2-YL)-5-nitrobenzoic acid serves as a monomer or additive to develop new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.
Analytical Chemistry
Chromatographic Applications
The compound is also used as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for accurate identification and quantification in various biological and environmental samples .
Case Studies
Mechanism of Action
The biological activity of 3-(Furan-2-YL)-5-nitrobenzoic acid is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial effects. The furan ring also contributes to the compound’s reactivity and ability to interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Furan-2-YL)-5-nitrobenzoic acid with key analogs, highlighting structural variations, physicochemical properties, and reported bioactivities:
Key Structural and Functional Differences:
Substituent Effects :
- The nitro group in 3-(Furan-2-YL)-5-nitrobenzoic acid increases electrophilicity, facilitating interactions with biological targets like enzymes. In contrast, 5-(Furan-2-yl)-furan-2-carboxylic acid lacks this group but shows inhibitory activity due to its bis-furan structure .
- Trifluoromethyl and chlorophenyl substituents (e.g., in and ) improve lipophilicity and metabolic stability, critical for oral bioavailability .
Furan-containing benzoic acids (e.g., ) inhibit MurC–MurF enzymes (IC₅₀: 32–94 μM), essential for bacterial cell wall synthesis .
Synthetic Utility :
- Intermediates like 3-(chlorosulphonyl)-5-nitrobenzoic acid () are versatile for introducing sulfonamide or amide functionalities, enabling diversification into drug candidates .
Biological Activity
3-(Furan-2-YL)-5-nitrobenzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a furan ring substituted with a nitro group and a benzoic acid moiety. This unique structure contributes to its biological properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that 3-(Furan-2-YL)-5-nitrobenzoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other slow-growing mycobacteria. For instance, derivatives of related compounds have demonstrated inhibitory concentrations (MIC) as low as 0.031 mg/L against M. tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of 3-(Furan-2-YL)-5-nitrobenzoic acid Derivatives
| Compound | Target Organism | MIC (mg/L) | Reference |
|---|---|---|---|
| 3-(Furan-2-YL)-5-nitrobenzoic acid | M. tuberculosis H37Rv | 0.031 | |
| Related furan derivatives | Trypanosoma brucei | ~0.001 |
Anticancer Activity
The anticancer potential of 3-(Furan-2-YL)-5-nitrobenzoic acid has also been explored. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways that lead to programmed cell death. For example, related nitro compounds have shown promising results against several cancer cell lines, including those from breast and colon cancers.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Nitro-2-furancarboxylamides | MDA-MB-231 (breast cancer) | 1.6 | |
| HCT116 (colon cancer) | 1.6 |
The biological activity of 3-(Furan-2-YL)-5-nitrobenzoic acid is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The nitro group can undergo bioreduction, forming reactive intermediates that can damage cellular components such as DNA and proteins, leading to cell death . Additionally, the furan ring may participate in electron transfer reactions that disrupt cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several nitrofuran derivatives against M. tuberculosis. The findings revealed that certain derivatives had significantly lower MIC values compared to first-line treatments, suggesting potential for development as new antibiotics .
- Trypanocidal Activity : Another investigation focused on nitrofuran derivatives showed they were approximately 1000-fold more effective than standard treatments against Trypanosoma brucei, highlighting their potential in treating neglected tropical diseases .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(Furan-2-YL)-5-nitrobenzoic acid?
- Methodology : A practical approach involves coupling nitro-substituted benzoic acid derivatives with furan moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, nitration of 3-(furan-2-yl)benzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) can yield the target compound. Alternatively, pre-functionalized nitrobenzoic acid esters (e.g., methyl 5-nitrobenzoate) can undergo ester hydrolysis followed by furan integration .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC. Final characterization should include /-NMR and high-resolution mass spectrometry (HRMS).
Q. How can computational methods predict the electronic properties of 3-(Furan-2-YL)-5-nitrobenzoic acid?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for calculating frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Include solvent effects (e.g., DMSO) using the Polarizable Continuum Model (PCM) .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Discrepancies >10 nm may require functional adjustment (e.g., CAM-B3LYP for charge-transfer transitions).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : -NMR identifies furan protons (δ 6.5–7.5 ppm) and nitro-group deshielding effects. -NMR confirms carboxylic acid (δ ~170 ppm) and aromatic carbons.
- IR : Look for carboxylic O–H stretch (~2500–3000 cm), nitro symmetric/asymmetric stretches (~1350, 1520 cm), and furan C–O–C (~1010 cm).
- Mass Spectrometry : HRMS with ESI or MALDI-TOF validates molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How to resolve crystallographic disorder in the structure determination of 3-(Furan-2-YL)-5-nitrobenzoic acid using SHELX?
- Methodology : In SHELXL, apply "PART" instructions to model disordered furan or nitro groups. Use "ISOR" and "DELU" restraints to refine thermal parameters. For severe disorder, split the moiety into partial occupancy sites and refine using "FREE" variables. Validate with residual density maps (e.g., ) .
- Example : In a related furan-nitrobenzoic acid derivative, splitting the furan ring into two orientations (60:40 occupancy) reduced from 0.12 to 0.05 .
Q. What strategies address contradictions between experimental spectral data and computational predictions?
- Methodology :
- Cross-Validation : Re-optimize geometry using higher-level theory (e.g., MP2/cc-pVTZ) or include explicit solvent molecules in DFT.
- Experimental Adjustments : Re-measure spectra under standardized conditions (e.g., degassed solvents to avoid aggregation).
- Error Analysis : Calculate mean absolute deviations (MAD) for vibrational modes; MAD >20 cm suggests inadequate functional choice .
Q. How can this compound serve as a building block for metal-organic frameworks (MOFs)?
- Methodology : The carboxylic acid group coordinates with transition metals (e.g., Cu, Zn) under solvothermal conditions. For example, reflux 3-(Furan-2-YL)-5-nitrobenzoic acid with Cu(NO)·3HO in DMF/HO (1:1) at 80°C for 24 hours. The nitro group can further functionalize the framework via post-synthetic reduction .
- Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. Synchrotron XAS can probe metal-ligand bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
